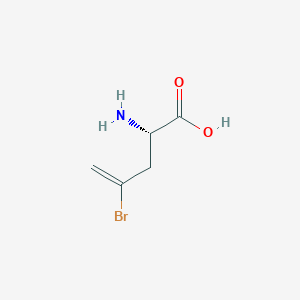

(S)-2-Amino-4-bromopent-4-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-bromopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSGBSYHNQHFD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@@H](C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376138 | |

| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151144-96-6 | |

| Record name | L-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-4-bromopent-4-enoic Acid: A Potential Mechanism-Based Inhibitor

Introduction

(S)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic, unsaturated amino acid derivative. Its structure, featuring a vinyl bromide moiety, places it in the category of β,γ-unsaturated amino acids, a class of compounds known for their potent and specific interactions with pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1] Specifically, it is a structural analogue of vinylglycine, which is recognized as a classic mechanism-based inhibitor (or "suicide substrate") for several enzymes, most notably γ-aminobutyric acid aminotransferase (GABA-T).[2]

GABA-T is the primary enzyme responsible for the degradation of the principal inhibitory neurotransmitter in the central nervous system, GABA.[2] By inhibiting GABA-T, the concentration of GABA in the brain can be increased, a therapeutic strategy that has proven effective in treating conditions characterized by excessive neuronal excitation, such as epilepsy and certain addictions.[2] The FDA-approved drug vigabatrin (γ-vinyl-GABA) is a prime example of a successful GABA-T inactivator.[2] This guide provides a technical overview of this compound, including its chemical properties, a proposed synthetic strategy, its putative mechanism of action as a GABA-T inhibitor, and a detailed protocol for evaluating its inhibitory activity.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and storage conditions.

| Property | Value | Source |

| CAS Number | 151144-96-6 | [3][4][5][6][7] |

| Molecular Formula | C₅H₈BrNO₂ | [3][5][6] |

| Molecular Weight | 194.03 g/mol | [3][5][6] |

| IUPAC Name | (2S)-2-amino-4-bromopent-4-enoic acid | [3][7] |

| Synonyms | L-2-Amino-4-bromo-4-pentenoic acid | [3] |

| Predicted Density | 1.646 ± 0.06 g/cm³ | [3][6] |

| Predicted Boiling Point | 279.1 ± 40.0 °C | [3][6] |

| Predicted Flash Point | 122.6 °C | [3][6] |

Proposed Synthetic Strategy

Rationale for the Synthetic Approach

The core of this strategy is the transformation of the γ-hydroxyl group of homoserine into a vinyl group. The use of phenylselenolate for lactone ring-opening is highly effective as it attacks the "soft" γ-carbon.[8] Subsequent oxidation to a selenoxide followed by a syn-elimination is a classic and reliable method for introducing a double bond. To achieve the target bromo-substituted vinyl group, a bromination step on a suitable precursor is required. A logical point of intervention would be the bromination of a terminal alkyne precursor, which can then be selectively reduced.

Proposed Experimental Protocol

Step 1: Protection of L-Homoserine Lactone

-

Suspend L-homoserine lactone hydrobromide in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)₂O and a non-nucleophilic base like triethylamine (TEA) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction to isolate N-Boc-L-homoserine lactone. Causality: The Boc group protects the amine from participating in subsequent reactions and is stable to the planned conditions but easily removed at the final step.

Step 2: Ring-Opening with a Propargylating Agent

-

Prepare a solution of the protected lactone in anhydrous tetrahydrofuran (THF).

-

Cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add a solution of ethynylmagnesium bromide or a similar propargylating agent.

-

Allow the reaction to proceed to completion. Causality: This step introduces the three-carbon unit that will become the brominated pentenoic acid backbone.

Step 3: Protection of the Carboxylic Acid

-

The product from Step 2, a hydroxy-alkyne, is dissolved in a suitable solvent like DCM.

-

Protect the newly formed carboxylic acid as a suitable ester (e.g., a methyl or benzyl ester) using standard esterification conditions. Causality: Esterification prevents the carboxylic acid from interfering with the subsequent bromination and reduction steps.

Step 4: Bromination of the Terminal Alkyne

-

Dissolve the protected alkyne in a solvent such as acetone.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (AgNO₃).

-

Stir the reaction at room temperature until the starting material is consumed. Causality: This is a standard method for the selective bromination of terminal alkynes.

Step 5: Selective Reduction of the Alkyne

-

The bromoalkyne is subjected to a stereoselective reduction. For example, using a Lindlar catalyst with H₂ gas would favor the formation of the (Z)-alkene, while a dissolving metal reduction (e.g., Na in liquid NH₃) would yield the (E)-alkene. The desired stereochemistry of the final product will dictate the choice of reduction method.

Step 6: Deprotection

-

Treat the fully protected molecule with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to simultaneously cleave the Boc protecting group and the ester.[1]

-

Purify the final product, this compound, using techniques such as ion-exchange chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: GABA-T Inactivation

The therapeutic and research potential of this compound stems from its likely role as a mechanism-based inactivator of GABA aminotransferase (GABA-T). This process is not simple competitive inhibition but a "suicide" mechanism where the enzyme converts the inhibitor into a reactive species that covalently and irreversibly binds to the active site.[2]

The Catalytic Cycle of GABA-T and Point of Interception

-

Transimination: In the normal catalytic cycle, GABA enters the active site and forms a Schiff base with the enzyme's PLP cofactor, displacing a lysine residue (Lys329).

-

Deprotonation & Tautomerization: A base in the active site removes a proton from GABA, leading to a quinonoid intermediate, which then tautomerizes.

-

Hydrolysis & Product Release: The intermediate is hydrolyzed to release succinic semialdehyde, leaving the cofactor as pyridoxamine 5'-phosphate (PMP). The cycle is completed when α-ketoglutarate enters, accepts the amino group from PMP (forming glutamate), and regenerates the PLP-lysine Schiff base.

Inactivation by a Vinylglycine Analogue

This compound is expected to enter the active site and undergo the initial transimination step, forming a Schiff base with PLP.

-

Formation of a Reactive Intermediate: Following Schiff base formation, the enzyme's catalytic machinery abstracts a proton. However, instead of a normal tautomerization, the vinyl group of the inhibitor becomes part of a conjugated system.

-

Michael Addition: This conjugated system is a reactive Michael acceptor. A nucleophilic residue in the enzyme's active site (potentially the same lysine that initially binds PLP) attacks the inhibitor.

-

Irreversible Covalent Adduct: This attack forms a stable, covalent bond between the enzyme and the inhibitor, leading to an inactivated enzyme-inhibitor adduct. Because the enzyme actively participated in creating its own inhibitor, this is termed mechanism-based inactivation.[2]

Signaling Pathway Diagram

Caption: Normal vs. Inhibitory pathway for GABA Aminotransferase (GABA-T).

Protocol for GABA-T Inhibition Assay

To empirically determine the inhibitory potential of this compound, a continuous spectrophotometric assay can be employed. This protocol is adapted from established methods for measuring human GABA-T activity.[9][10] The assay couples the production of succinic semialdehyde (SSA) to the reduction of NADP⁺ by SSA dehydrogenase (SSADH), which can be monitored at 340 nm.

Materials and Reagents

-

Recombinant human GABA-T

-

Succinic semialdehyde dehydrogenase (SSADH)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate (α-KG)

-

β-Nicotinamide adenine dinucleotide phosphate (β-NADP⁺)

-

This compound (Test Inhibitor)

-

Vigabatrin or Gabaculine (Positive Control Inhibitor)

-

Potassium pyrophosphate buffer (50 mM, pH 8.6)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading at 340 nm

Step-by-Step Experimental Methodology

-

Preparation of Reagent Master Mix:

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in the buffer.

-

Perform serial dilutions to create a range of inhibitor concentrations to be tested (e.g., from 1 nM to 100 µM).

-

Prepare similar dilutions for the positive control inhibitor (e.g., vigabatrin).

-

-

Pre-incubation Step (for time-dependent inhibition):

-

In the wells of the 96-well plate, add a fixed amount of the GABA-T enzyme solution.

-

Add the various dilutions of the test inhibitor or control inhibitor to the wells.

-

Include a "no inhibitor" control (enzyme + buffer).

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C).[9][10] Causality: This pre-incubation allows time for the mechanism-based inactivation to occur before the substrate is introduced.

-

-

Initiation of Reaction and Data Acquisition:

-

Initiate the enzymatic reaction by adding the Reagent Master Mix to all wells. The final volume should be consistent (e.g., 200 µL).

-

Immediately place the plate in the spectrophotometer.

-

Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes). The rate of increase (V = ΔAbs/min) is proportional to the GABA-T activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Assay Workflow Diagram

Caption: Workflow for the GABA-T spectrophotometric inhibition assay.

Safe Handling and Storage

As a research chemical with limited toxicological data, this compound should be handled with care.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored under cold conditions, typically at 2-8°C.[11] It should be kept in a tightly sealed container, protected from light and moisture to maintain stability.[11] Cold-chain transportation is often required.[11]

Conclusion

This compound is a compelling molecule for researchers in neuropharmacology and medicinal chemistry. Its structural similarity to known mechanism-based GABA-T inactivators suggests it holds significant potential as a tool for modulating GABAergic neurotransmission. The proposed synthetic route provides a viable pathway for its preparation, and the detailed assay protocol offers a clear method for validating its biological activity. Further investigation into this compound could yield valuable insights into the structure-activity relationships of GABA-T inhibitors and may lead to the development of novel therapeutic agents.

References

-

Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(01), 39-41. Retrieved January 14, 2026, from [Link]

-

Berkowitz, D. B. (2006). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Natural Product Reports, 23(6), 1033-1063. Retrieved January 14, 2026, from [Link]

-

Pellicciari, R., Natalini, B., & Marinozzi, M. (1988). L-Vinylglycine from L-Homoserine. Synthetic Communications, 18(14), 1715-1721. Retrieved January 14, 2026, from [Link]

-

Kim, H., Lee, S., Kim, J., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Enzyme and Microbial Technology, 150, 109881. Retrieved January 14, 2026, from [Link]

-

Mali, S. M., Bandyopadhyay, A., Jadhav, S. V., Kumar, M. G., & Gopi, H. N. (2011). Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides. Organic & Biomolecular Chemistry, 9(19), 6566-6574. Retrieved January 14, 2026, from [Link]

-

Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit. Retrieved January 14, 2026, from [Link]

-

Silverman, R. B., & Nanavati, S. M. (1992). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. Journal of Medicinal Chemistry, 35(22), 4243-4249. Retrieved January 14, 2026, from [Link]

-

Silverman, R. B., & George, C. (1988). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemical and Biophysical Research Communications, 150(3), 942-946. Retrieved January 14, 2026, from [Link]

-

Silverman, R. B., & Invergo, B. J. (1986). Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid. Biochemistry, 25(22), 6817-6820. Retrieved January 14, 2026, from [Link]

-

Lee, H., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

-

Yoon, S., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(4), 1548-1555. Retrieved January 14, 2026, from [Link]

-

Lu, G., et al. (2011). Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. Molecules, 16(9), 7476-7487. Retrieved January 14, 2026, from [Link]

-

Vaidyanathan, R., et al. (2015). Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. Journal of Medicinal Chemistry, 58(21), 8542-8552. Retrieved January 14, 2026, from [Link]

-

Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(8), 4037-4070. Retrieved January 14, 2026, from [Link]

-

Lee, M., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 17006. Retrieved January 14, 2026, from [Link]

Sources

- 1. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone" by David B. Berkowitz and Marianne K. Smith [digitalcommons.unl.edu]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 151144-96-6 | this compound - AiFChem [aifchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (S)-2-Amino-4-bromopent-4-enoic Acid: Properties, Synthesis, and Applications

Executive Summary: (S)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic, unsaturated amino acid derivative characterized by a vinyl bromide moiety. This structural feature makes it a valuable building block in synthetic organic and medicinal chemistry. Its chirality and reactive bromoalkene group allow for its use in creating complex molecular architectures and as a probe in studying biological systems. This guide provides a comprehensive overview of its molecular properties, outlines synthetic and analytical methodologies, and explores its applications for researchers and drug development professionals. The molecular weight of this compound is a fundamental physical property, calculated from its molecular formula, C₅H₈BrNO₂.

Section 1: Molecular Profile and Physicochemical Properties

This compound is a specialized amino acid derivative that is not naturally incorporated into proteins.[1] Its structure, featuring a reactive bromoalkene group and an amino acid backbone, makes it a significant synthetic intermediate for constructing more complex molecules.[1] The "(S)" designation in its name refers to the stereochemical configuration at the alpha-carbon (the carbon atom adjacent to the carboxyl group), which is a critical aspect for its interaction with chiral biological molecules like enzymes.

The key physicochemical properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₅H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 194.03 g/mol | [1][2][3] |

| Exact Mass | 192.974 g/mol | [2] |

| CAS Number | 151144-96-6 | [2][3] |

| IUPAC Name | (2S)-2-amino-4-bromopent-4-enoic acid | [3] |

| Synonyms | L-2-Amino-4-bromo-4-pentenoic acid | [2] |

| Predicted Density | 1.646 g/cm³ | [2] |

| Predicted Boiling Point | 279.1 °C | [2] |

Due to its potential instability, this compound requires specific handling and storage conditions, typically at 2-8°C, sealed from light and under an inert atmosphere.[1]

Section 2: Synthesis and Characterization

The synthesis of enantiomerically pure this compound is crucial for its application in biological and pharmaceutical research. The primary challenge lies in controlling the stereochemistry at the α-carbon.

Synthetic Strategy: Chiral Pool Approach

A common and effective strategy is the "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products as starting materials.[1] Naturally occurring amino acids, such as L-serine, serve as excellent precursors for synthesizing α-vinylglycine derivatives like the target compound.[1]

Conceptual Synthesis Workflow

A plausible synthetic route starting from a protected L-serine derivative is outlined below. The core of this strategy involves modifying the side chain of the starting amino acid to introduce the bromo-vinyl group while preserving the original stereochemistry.

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Illustrative)

-

Protection: L-serine is first protected with a tert-butoxycarbonyl (Boc) group to prevent the amino group from participating in side reactions.

-

Side-Chain Activation: The hydroxyl group on the side chain of Boc-L-serine is activated, for example, by converting it into a better leaving group like a tosylate.

-

Elimination: Treatment with a base induces an elimination reaction, forming a dehydroalanine derivative.

-

Halogenation: A bromo-vinyl group is installed. This can be a complex step, potentially involving the addition of HBr across the double bond followed by a subsequent elimination, or through radical-mediated processes.

-

Purification: The crude product is purified using techniques like flash chromatography or preparative high-performance liquid chromatography (HPLC).

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final amino acid.

Analytical Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the vinyl protons and the stereocenter.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.[2]

-

Chiral HPLC: Used to determine the enantiomeric purity of the (S)-isomer.

Section 3: Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in several research areas.

1. Synthetic Building Block: The compound serves as a valuable building block (synthon) for creating more complex molecules.[1][] The vinyl bromide moiety is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions), allowing for the formation of new carbon-carbon bonds.[5] This enables the construction of novel amino acid derivatives with tailored properties for pharmaceutical development.

2. Enzyme Inhibition and Mechanistic Studies: The vinyl group, particularly when halogenated, can act as a reactive "warhead." Vinyl bromides are known to be metabolically activated into reactive intermediates, such as epoxides, which can covalently bind to nucleophilic residues (like cysteine or histidine) in the active sites of enzymes.[6][7] This irreversible binding can lead to potent and specific enzyme inhibition, a highly sought-after characteristic in drug design.

3. Probes for Biological Systems: Radiolabeled versions of similar bromo-vinyl amino acids have been synthesized and evaluated as imaging agents for tumors.[8][9] For instance, a related compound, (S)-amino-2-methyl-4-[⁷⁶Br]bromo-3-(E)-butenoic acid, has shown promise as a PET tracer for brain tumor imaging because it is transported into cells by amino acid transporters, which are often upregulated in cancer cells.[9]

Potential Mechanism of Action: Covalent Modification

The biological activity of vinyl halides often stems from their ability to act as alkylating agents after metabolic activation. This process provides a strong rationale for their use in developing targeted covalent inhibitors.

Caption: Proposed mechanism of action via metabolic activation and covalent enzyme inhibition.

Section 4: Safety, Handling, and Storage

Given its nature as a reactive alkylating agent precursor, this compound should be handled with care.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.[1]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[1][10] Cold-chain transportation is often required.[10]

References

-

Title: Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging Source: PubMed URL: [Link]

-

Title: Binding Kinetics of Vinyl Chloride and Vinyl Bromide at Very Low Doses Source: PubMed URL: [Link]

-

Title: Vinyl bromide - Metabolism Source: ResearchGate URL: [Link]

-

Title: A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 151144-96-6 | this compound - AiFChem [aifchem.com]

- 5. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 6. Binding kinetics of vinyl chloride and vinyl bromide at very low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 151144-96-6|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to (S)-2-Amino-4-bromopent-4-enoic Acid: A Versatile Building Block for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic amino acid (NPAA) that merges the chiral scaffold of an amino acid with the synthetic versatility of a vinyl bromide functional group. This unique combination makes it a highly valuable building block for researchers in medicinal chemistry and drug development. The presence of the bromoalkene moiety provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision. Furthermore, its incorporation into peptides can impart novel conformational constraints and improved metabolic stability, properties highly sought after in the development of next-generation peptide therapeutics.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, proposed synthetic strategies, and significant applications of this compound, with a focus on its utility in the synthesis of advanced pharmaceutical intermediates.

Introduction: The Strategic Value of Functionalized Amino Acids

The pursuit of novel therapeutic agents frequently requires the design of molecules with precisely controlled three-dimensional structures and tailored pharmacological properties. Non-proteinogenic amino acids (NPAAs) are at the forefront of this endeavor, offering a chemical space far beyond the 22 proteinogenic amino acids and enabling the synthesis of peptidomimetics and small molecules with enhanced potency, selectivity, and bioavailability.[1][2]

Halogenated compounds, particularly those containing bromine, play a crucial role in medicinal chemistry. The introduction of a bromine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[3] Specifically, the vinyl bromide moiety is a powerful synthetic intermediate, prized for its ability to participate in stereoretentive cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck couplings.[4][5]

This compound, CAS 151144-96-6, represents the strategic convergence of these two fields. It provides a chiral, trifunctional scaffold—an amine, a carboxylic acid, and a reactive vinyl bromide—ready for elaboration into diverse and complex target molecules.

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

The structure of this compound is defined by a five-carbon chain. The C2 carbon (α-carbon) is a chiral center with (S)-configuration, bearing both an amino group and a carboxylic acid group. A double bond exists between C4 and C5, with the bromine atom attached to C4, forming a geminal bromo-alkene arrangement relative to the methyl group precursor.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for this compound. Note that several of these values are computationally predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 151144-96-6 | [6][7] |

| Molecular Formula | C₅H₈BrNO₂ | [6] |

| Molecular Weight | 194.03 g/mol | [6] |

| InChI Key | YTCSGBSYHNQHFD-BYPYZUCNSA-N | [6] |

| Appearance | White to off-white solid (Expected) | - |

| Boiling Point | 279.1 ± 40.0 °C (Predicted) | [6] |

| Density | 1.646 ± 0.06 g/cm³ (Predicted) | [6] |

| XLogP3 | 1.4 (Predicted) | [6] |

| Polar Surface Area | 63.3 Ų | [6] |

Synthesis and Purification

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at the Cα-N bond and the Cγ=C bond, tracing the structure back to simpler, commercially available starting materials.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This proposed synthesis begins with a derivative of (S)-propargylglycine, a readily accessible chiral building block.

Step 1: Protection of (S)-Propargylglycine The starting material, (S)-propargylglycine, must be protected at both the amine and carboxylic acid functionalities to prevent unwanted side reactions in subsequent steps. A common strategy is Boc protection for the amine and esterification (e.g., methyl or ethyl ester) for the acid.

-

Rationale: Boc protection is robust yet easily removed under acidic conditions that are orthogonal to many other reaction conditions. Esterification prevents the acidic proton from interfering with organometallic or basic reagents.

Step 2: Hydrobromination of the Terminal Alkyne The key step is the regioselective and stereoselective hydrobromination of the terminal alkyne to form the vinyl bromide. A catalytic anti-Markovnikov hydrobromination is ideal to yield the desired terminal E-alkenyl bromide.[10]

-

Protocol Detail:

-

Dissolve the protected (S)-propargylglycine derivative (1.0 equiv) in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂).

-

Add a catalytic amount of a suitable transition metal catalyst known for anti-Markovnikov alkyne hydrobromination.

-

Slowly add a bromide source (e.g., HBr solution or a complex) at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC or GC-MS until completion.

-

Work up the reaction by quenching, extraction with an organic solvent, and drying.

-

-

Causality: The choice of catalyst and conditions is critical to ensure that the bromine adds to the terminal carbon (anti-Markovnikov) and to control the stereochemistry of the resulting double bond.

Step 3: Deprotection The final step involves the removal of the Boc and ester protecting groups to yield the final product.

-

Protocol Detail:

-

Treat the protected vinyl bromide intermediate with a strong acid such as trifluoroacetic acid (TFA) in CH₂Cl₂ to remove the Boc group.

-

Follow with saponification of the ester using a base like lithium hydroxide (LiOH) in a THF/water mixture.

-

Acidify the reaction mixture carefully to protonate the carboxylate and amine, then purify the resulting zwitterionic product.

-

-

Rationale: A two-step deprotection is often necessary. Acidic cleavage of the Boc group followed by basic hydrolysis of the ester prevents potential side reactions like lactamization.

Purification and Characterization Workflow

Purification of the final zwitterionic product typically requires ion-exchange chromatography, followed by crystallization.

Caption: General workflow for purification and characterization.

Predicted Spectroscopic Analysis

While experimental spectra are not published, the structure of this compound allows for the reliable prediction of its key spectroscopic features. This is essential for reaction monitoring and final product confirmation.

| Technique | Expected Features |

| ¹H NMR | - α-H (~4.0-4.5 ppm): Triplet or dd, coupled to the β-protons. - β-CH₂ (~2.5-3.0 ppm): Multiplet, diastereotopic protons coupled to α-H and γ-H. - γ-H (~5.8-6.2 ppm): Multiplet, vinyl proton coupled to β-protons. - Vinyl =CH₂ (~5.5-6.0 ppm): Two distinct signals (doublets or dds), geminally coupled and coupled to the γ-proton. - -NH₃⁺, -COOH: Broad singlets, exchangeable with D₂O. |

| ¹³C NMR | - C=O (~170-175 ppm): Carboxylic acid carbon. - C=CBr (~125-135 ppm): Brominated vinyl carbon. - =CH₂ (~115-125 ppm): Terminal vinyl carbon. - Cα (~50-55 ppm): Alpha-carbon bearing the amino group. - Cβ (~35-40 ppm): Aliphatic methylene carbon. |

| FT-IR (KBr) | - ~3100-2500 cm⁻¹: Broad O-H stretch (carboxylic acid) and N-H stretch (ammonium). - ~1700-1725 cm⁻¹: C=O stretch (carboxylic acid). - ~1640 cm⁻¹: C=C stretch (alkene). - ~1600 cm⁻¹: N-H bend (primary amine). |

| High-Resolution MS | - [M+H]⁺: Calculated m/z for C₅H₉⁷⁹BrNO₂⁺ = 193.9811; for C₅H₉⁸¹BrNO₂⁺ = 195.9791. The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) will be observed as two peaks of nearly equal intensity separated by 2 Da. |

Reactivity and Synthetic Utility

The primary value of this compound lies in the synthetic versatility of its vinyl bromide moiety. This group is an excellent electrophile for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high fidelity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most powerful tool for elaborating this building block.[11] It is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

The following is a general, self-validating protocol for the coupling of a vinyl bromide with a boronic acid, adapted from established methodologies.[12][13]

-

System Preparation: To a flame-dried Schlenk flask, add the N-protected this compound ester (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water, via syringe.

-

Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80-110 °C). The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting vinyl bromide.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and boron byproducts. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.

Applications in Drug Discovery and Chemical Biology

The structure of this compound is a launchpad for accessing novel chemical entities with significant therapeutic potential.

-

Scaffold Decoration: As demonstrated by the Suzuki coupling, the vinyl bromide handle can be used to append a wide range of substituents (aryl, heteroaryl, alkyl, etc.). This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, exploring how different groups at that position affect biological activity.

-

Peptide Modification: When incorporated into a peptide sequence (using its Fmoc-protected analogue), the vinyl bromide can act as a reactive site for post-synthesis modification. This could involve linking imaging agents, cytotoxic payloads, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

-

Constrained Peptidomimetics: The vinyl group can participate in intramolecular cyclization reactions, such as ring-closing metathesis, to create conformationally constrained peptides. Such constraints can lock the peptide into its bioactive conformation, leading to increased receptor affinity and improved stability against proteolytic degradation.

-

Covalent Inhibitors: While vinyl bromides are not classic Michael acceptors, their elaboration into more reactive functionalities can be envisioned. Their primary role remains as a versatile precursor for constructing molecules that may ultimately function as covalent inhibitors or other targeted agents.

Handling, Storage, and Safety

-

Storage: this compound should be stored under cold conditions (2-8°C) in a tightly sealed container, protected from light and moisture to ensure long-term stability.[7] An inert atmosphere (Argon or Nitrogen) is recommended for prolonged storage.

-

Handling: As a research chemical, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

Toxicity: While specific toxicity data is not available, vinyl bromide as a compound class is considered a suspected carcinogen.[5][14] Therefore, this substance should be handled with care, assuming it may be toxic upon ingestion, inhalation, or skin contact.[7]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. By providing a reliable and versatile platform for applying powerful synthetic methodologies like palladium-catalyzed cross-coupling, it empowers researchers to build complex, chiral molecules that are central to the discovery of new medicines. Its identity as a non-proteinogenic amino acid further extends its utility into the realm of peptide science, offering new avenues for enhancing the therapeutic properties of peptide-based drugs. As the demand for more sophisticated and precisely engineered therapeutics grows, the importance of such multifunctional, synthetically enabling building blocks will only continue to increase.

References

-

Gao, W., & Paesani, F. (2016). Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. Synlett, 26(19), 2702-2706. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved January 14, 2026, from [Link]

-

Wang, Z. (2010). Research Advances in the Synthetic Methods of Vinyl Bromides. Chemical Reagents. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1. Coupling reaction of vinyl bromide with phenylboronic acid.... Retrieved January 14, 2026, from [Link]

-

Liu, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(17), 6518-6547. Available from: [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2012). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. Available from: [Link]

-

Alonso, D. A., et al. (2011). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 111(11), 6947-7001. Available from: [Link]

-

Zhang, P., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6678–6689. Available from: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. Available from: [Link]

-

Ahangarzadeh, S., et al. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 28(1), e3362. Available from: [Link]

-

Miller, R. B., & Al-Hassan, M. I. (1983). A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry, 48(23), 4113-4116. Available from: [Link]

-

Hill, R. A. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(1), 221-285. Available from: [Link]

-

Kabalka, G. W., et al. (1983). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Synthetic Communications, 13(12), 1027-1032. Available from: [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 14, 2026, from [Link]

-

Sotor, P., & Skowronski, R. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Chemistry, 5(2), 896-921. Available from: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Vinyl bromide. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Available from: [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. Available from: [Link]

-

ResearchGate. (n.d.). Characterization of amino acids using Raman spectroscopy. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

-

ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved January 14, 2026, from [Link]

-

Gorbenko, G. P., et al. (2012). THEORETICAL AND EXPERIMENTAL STUDY OF SPECTROSCOPIC CHARACTERISTICS OF AROMATIC AMINO ACIDS. Journal of Applied Spectroscopy, 79(4), 581-588. Available from: [Link]

-

ResearchGate. (n.d.). Structural characterization of α-amino acid complexes of molybdates: A spectroscopic and DFT study. Retrieved January 14, 2026, from [Link]

-

D'Este, F., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3192. Available from: [Link]

-

AIMS Press. (2020). Features, roles and chiral analyses of proteinogenic amino acids. Retrieved January 14, 2026, from [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vinyl bromide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-4-bromopent-4-enoic Acid

Introduction

(S)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic α-amino acid characterized by the presence of a vinyl bromide moiety. As a synthetic amino acid, it holds potential as a building block in peptide synthesis and drug discovery, where the vinyl bromide group can serve as a reactive handle for further chemical modifications.[1][2] The stereochemistry at the α-carbon, designated as (S), is crucial for its interaction with biological systems, which are inherently chiral.[3] This guide provides a comprehensive overview of the key physical properties of this compound and outlines the standard methodologies for their experimental determination. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively handle and characterize this compound.

Core Molecular Identifiers

A consistent and accurate identification of a chemical substance is paramount for research and development. The fundamental identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 151144-96-6 | [6][7] |

| Molecular Formula | C₅H₈BrNO₂ | [4][6] |

| Molecular Weight | 194.03 g/mol | [4][6] |

| Canonical SMILES | C=C(Br)CC(=O)O | [4] |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Density | 1.646 ± 0.06 g/cm³ | [6] |

| Boiling Point | 279.1 ± 40.0 °C | [6] |

| Flash Point | 122.6 °C | [6] |

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Melting Point

The melting point of an amino acid is a critical indicator of its purity. Amino acids, being zwitterionic crystalline solids, generally exhibit high melting points and often decompose at or near their melting temperature.[8]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Initial Rapid Heating: A preliminary determination is often performed with a rapid heating rate (10-20 °C/min) to find an approximate melting range.

-

Accurate Determination: A fresh sample is heated to a temperature about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. Observations of decomposition (e.g., charring) should also be noted.[9]

Causality and Interpretation: A sharp melting range (typically 0.5-1.0 °C) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the melting point.

Caption: General workflow for qualitative solubility testing.

Optical Rotation

As a chiral molecule, a solution of a single enantiomer of this compound will rotate the plane of polarized light. [3]The specific rotation is a characteristic physical property. [10]It is important to note that the (S) designation does not predict whether the rotation will be dextrorotatory (+) or levorotatory (-). [10] Experimental Protocol: Polarimetry

-

Solution Preparation: Prepare a solution of this compound of known concentration (c, in g/mL) in a specified solvent (e.g., water or 0.1 M HCl).

-

Polarimeter Setup: Calibrate the polarimeter with a blank (the pure solvent).

-

Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution. Measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).

-

Calculation of Specific Rotation ([α]): [α]ᵀD = α / (l × c)

Causality and Interpretation: The magnitude and sign of the specific rotation are unique to the compound's structure and the experimental conditions. The presence of the (R)-enantiomer would decrease the magnitude of the observed rotation, with a racemic mixture (50:50 of (S) and (R)) showing no optical rotation. [11]

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule's structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. [12]

-

¹H NMR: The proton NMR spectrum will confirm the presence of all non-exchangeable protons and their connectivity through spin-spin coupling. Expected signals include:

-

The α-proton, appearing as a multiplet due to coupling with the adjacent methylene protons.

-

The methylene protons adjacent to the chiral center, which may be diastereotopic and appear as distinct multiplets.

-

The two vinyl protons, which will likely appear as distinct signals due to their different chemical environments relative to the bromine atom.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton. The presence of the C=C double bond and the carbonyl carbon of the carboxylic acid will be evident in their characteristic chemical shift regions.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. [6]

-

Expected Absorption Bands:

-

O-H stretch (Carboxylic Acid): A broad band around 2500-3300 cm⁻¹.

-

N-H stretch (Amine): A moderate band around 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-H bend (Amine): A band around 1550-1650 cm⁻¹.

-

C=C stretch (Alkene): A band around 1620-1680 cm⁻¹.

-

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. [13]

-

Expected Observations:

-

Molecular Ion Peak: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₅H₈BrNO₂.

-

Isotopic Pattern: The presence of bromine will be readily identifiable by its characteristic isotopic pattern, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes. [13]This provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

-

Conclusion

This guide has detailed the essential physical properties of this compound and provided standardized, reliable protocols for their experimental determination. While some properties are currently only available as computational predictions, the methodologies outlined herein provide a clear path for the empirical characterization of this novel amino acid. A thorough understanding and experimental validation of these properties are fundamental for the successful application of this compound in peptide synthesis, medicinal chemistry, and materials science.

References

-

ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved January 13, 2026, from [Link]

-

PubMed. (n.d.). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Retrieved January 13, 2026, from [Link]

-

Lab (1): Qualitative tests of amino acids. (n.d.). Retrieved January 13, 2026, from [Link]

-

lab_sheet_1_amino_acids.docx. (n.d.). Retrieved January 13, 2026, from [Link]

-

CUTM Courseware. (n.d.). Experiment-4: Qualitative determination of Amino acids. Retrieved January 13, 2026, from [Link]

-

Universities Space Research Association. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved January 13, 2026, from [Link]

-

Microbe Notes. (2022). Amino Acids- Properties, Structure, Classification, Functions. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Properties of Amino Acids. Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved January 13, 2026, from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved January 13, 2026, from [Link]

-

Microbe Notes. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Retrieved January 13, 2026, from [Link]

-

Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (2023). A general method to predict optical rotations of chiral molecules from their structures. Retrieved January 13, 2026, from [Link]

-

YouTube. (2020). Physico-Chemical Properties of Amino acids. Retrieved January 13, 2026, from [Link]

-

AIP Publishing. (2018). Optical rotation based chirality detection of enantiomers via weak measurement in frequency domain. Retrieved January 13, 2026, from [Link]

-

Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. (2024). Retrieved January 13, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). Rapid Structural Analysis of a Synthetic Non-canonical Amino Acid by Microcrystal Electron Diffraction. Retrieved January 13, 2026, from [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. (2018). Retrieved January 13, 2026, from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved January 13, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 13, 2026, from [Link]

-

An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (n.d.). Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved January 13, 2026, from [Link]

-

PubMed Central. (n.d.). Genome mining for the discovery of peptide halogenases and their biochemical characterization. Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (2020). Melting properties of amino acids and their solubility in water. Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved January 13, 2026, from [Link]

-

Incorporation of synthetic amino acids into proteins at specific sites. (n.d.). Retrieved January 13, 2026, from [Link]

-

NCERT. (n.d.). biomolecules chapter 9. Retrieved January 13, 2026, from [Link]

-

ACS Publications. (2026). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Retrieved January 13, 2026, from [Link]

-

Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022). Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2020). Amino Acids: Chemical Properties. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2025). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2025). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). Amino-Acid Characteristics in Protein Native State Structures. Retrieved January 13, 2026, from [Link]

-

PubMed. (2015). Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. Retrieved January 13, 2026, from [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. (n.d.). Retrieved January 13, 2026, from [Link]

-

Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved January 13, 2026, from [Link]

-

PubMed Central. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved January 13, 2026, from [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

- 1. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. 151144-96-6 | this compound - AiFChem [aifchem.com]

- 6. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thinksrs.com [thinksrs.com]

- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 11. hou.usra.edu [hou.usra.edu]

- 12. users.cs.duke.edu [users.cs.duke.edu]

- 13. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-4-bromopent-4-enoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for (S)-2-amino-4-bromopent-4-enoic acid, a valuable non-proteinogenic amino acid and a versatile building block in medicinal chemistry and drug development. The core focus of this document is the strategic application of asymmetric phase-transfer catalysis (PTC) for the stereocontrolled introduction of the α-stereocenter. We will delve into the mechanistic underpinnings of this powerful methodology, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure high yield and enantioselectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related chiral α-amino acids with a high degree of precision and efficiency.

Introduction: The Significance of this compound

Unnatural α-amino acids are of paramount importance in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptides and small molecules. This compound is a particularly interesting synthetic target due to its unique combination of functionalities: a chiral α-amino acid backbone, a terminal vinyl bromide, and a strategic bromine substituent. The vinyl bromide moiety serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This makes it a valuable precursor for the synthesis of complex amino acid derivatives with potential applications as enzyme inhibitors, probes for biological systems, and components of novel peptide-based therapeutics.

The primary challenge in the synthesis of this molecule lies in the stereoselective formation of the Cα-chiral center to obtain the desired (S)-enantiomer. This guide will focus on a robust and scalable method to achieve this: the O'Donnell asymmetric phase-transfer catalysis.[1][2]

Core Synthetic Strategy: Asymmetric Phase-Transfer Catalysis

The cornerstone of the proposed synthesis is the asymmetric alkylation of a prochiral glycine enolate equivalent under phase-transfer conditions.[1][2][3] This method, pioneered by O'Donnell, utilizes a chiral quaternary ammonium salt to shepherd the glycine enolate from an aqueous basic phase to an organic phase containing the alkylating agent. The chiral environment of the catalyst directs the approach of the electrophile, resulting in the preferential formation of one enantiomer.

Mechanistic Rationale

The reaction proceeds through a well-understood mechanism involving the formation of a tight ion pair between the enolate of the glycine Schiff base and the chiral phase-transfer catalyst. This chiral ion pair is extracted into the organic solvent, where it reacts with the electrophile. The stereochemical outcome is determined by the specific diastereomeric transition state favored by the catalyst's chiral architecture, which effectively shields one face of the planar enolate.

Figure 1: Mechanism of Asymmetric Phase-Transfer Catalysis.

Experimental Section: A Step-by-Step Guide

This section outlines a detailed, three-stage protocol for the synthesis of this compound.

Stage 1: Preparation of the Glycine Schiff Base Substrate

The synthesis begins with the protection of glycine tert-butyl ester as its benzophenone imine. This Schiff base serves to acidify the α-protons, facilitating enolate formation, and prevents side reactions at the amino group.[1][2]

Protocol 1: Synthesis of tert-Butyl N-(diphenylmethylene)glycinate

-

To a round-bottom flask equipped with a magnetic stirrer, add glycine tert-butyl ester hydrochloride (1.0 eq) and dichloromethane (DCM, approx. 0.5 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethylamine (2.2 eq) in DCM to neutralize the hydrochloride salt.

-

Add benzophenone imine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting glycine ester is consumed.

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Schiff base as a solid.

Stage 2: Asymmetric Phase-Transfer Catalyzed Alkylation

This is the key stereochemistry-defining step. A derivative of the Cinchona alkaloid, cinchonidine, is used as the chiral phase-transfer catalyst.[3][4] The choice of 2,3-dibromopropene as the alkylating agent introduces the desired 4-bromopent-4-enoyl side chain.

Protocol 2: Synthesis of tert-Butyl (S)-2-(diphenylmethyleneamino)-4-bromopent-4-enoate

-

To a jacketed reaction vessel equipped with an overhead stirrer, thermometer, and nitrogen inlet, add tert-butyl N-(diphenylmethylene)glycinate (1.0 eq), 2,3-dibromopropene (1.2 eq), and the chiral phase-transfer catalyst, O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.05 eq).

-

Add toluene as the organic solvent (approx. 0.2 M).

-

Cool the mixture to 0 °C with vigorous stirring.

-

Slowly add a pre-cooled (0 °C) 50% aqueous solution of potassium hydroxide (w/w, 5.0 eq).

-

Maintain the reaction temperature at 0 °C and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by TLC or HPLC analysis.

-

Upon completion, dilute the reaction mixture with toluene and water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected amino acid ester.

| Parameter | Condition | Rationale |

| Solvent | Toluene / 50% aq. KOH | Biphasic system essential for PTC. Toluene is a good solvent for the organic reactants. |

| Temperature | 0 °C | Lower temperatures generally lead to higher enantioselectivity. |

| Catalyst | O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Provides a chiral environment for the alkylation, inducing the (S)-configuration. |

| Base | 50% aq. KOH | Strong base required to deprotonate the glycine Schiff base. |

| Stirring | Vigorous | High shear mixing is crucial to maximize the interfacial area between the two phases. |

Table 1: Critical Parameters for the Asymmetric Alkylation Step.

Stage 3: Deprotection and Isolation

The final stage involves the removal of both the benzophenone imine and the tert-butyl ester protecting groups under acidic conditions to yield the final product.

Protocol 3: Synthesis of this compound

-

Dissolve the purified protected amino acid ester from Stage 2 in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (1:1 v/v).

-

Stir the mixture at room temperature for 12-24 hours, monitoring the deprotection by TLC.

-

Upon complete removal of the protecting groups, wash the reaction mixture with dichloromethane to remove the benzophenone byproduct.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 5-6) using a suitable base (e.g., 1 M NaOH or ammonium hydroxide).

-

The product may precipitate at its isoelectric point. If so, collect the solid by filtration.

-

If the product remains in solution, it can be purified using ion-exchange chromatography.[5]

-

Wash the purified product with cold water and dry under vacuum to obtain this compound.

Visualization of the Synthetic Pathway

Sources

An In-Depth Technical Guide to the Biological Activity of (S)-2-Amino-4-bromopent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-Amino-4-bromopent-4-enoic acid, a non-proteinogenic amino acid with significant potential in the field of enzyme inhibition and drug development. Drawing upon established biochemical principles and analogous compound studies, this document elucidates the probable synthesis, mechanism of action, and biological implications of this molecule.

Introduction: The Promise of Modified Amino Acids

This compound belongs to the class of α-vinyl amino acids, a group of compounds known for their potent and specific interactions with various enzymes. Its structure, featuring a reactive bromoalkene moiety, suggests a high potential for targeted biological activity.[1][2] This guide will delve into the scientific underpinnings of this potential, offering a roadmap for researchers interested in exploring its therapeutic applications.

Synthesis and Stereochemistry: Crafting the Molecule

The synthesis of this compound, while not extensively detailed in publicly available literature for this specific molecule, can be inferred from established methods for the asymmetric synthesis of α-vinyl amino acids. A plausible and efficient route would involve a multi-step process starting from a readily available chiral precursor to ensure the desired (S)-enantiomer.

Key Synthetic Considerations:

-

Chiral Pool Starting Materials: A common strategy employs protected amino acids, such as L-methionine or L-homoserine lactone, as the chiral source.[3][4]

-

Introduction of the Vinyl Group: This can be achieved through various methods, including elimination reactions of a suitable leaving group at the γ-position. For instance, a selenoxide elimination from a γ-phenylselenyl precursor derived from L-homoserine lactone is a well-established method.[4]

-

Bromination of the Vinyl Group: The introduction of the bromine atom at the 4-position would likely involve a regioselective bromination of a terminal alkyne precursor or a direct bromination of a vinyl intermediate, although specific reagents and conditions would require empirical optimization.

A Proposed Synthetic Workflow:

A likely synthetic pathway would commence with the protection of the amino and carboxyl groups of a suitable chiral amino acid precursor. This would be followed by a series of reactions to introduce the vinyl bromide functionality at the γ- and δ-carbons, and subsequent deprotection to yield the final product.

Caption: A generalized workflow for the asymmetric synthesis.

The Core of Biological Activity: Mechanism-Based Enzyme Inhibition

The biological activity of this compound is predicted to stem from its role as a mechanism-based inhibitor, also known as a "suicide substrate," for a class of enzymes that utilize pyridoxal 5'-phosphate (PLP) as a cofactor.[2] This versatile coenzyme is crucial for a wide range of metabolic reactions involving amino acids.[5]

The PLP-Dependent Enzyme Catalytic Cycle: A Target for Inhibition

PLP-dependent enzymes catalyze reactions such as transamination, decarboxylation, and racemization. The catalytic cycle begins with the formation of an internal aldimine between PLP and a lysine residue in the enzyme's active site. The amino acid substrate then displaces the lysine to form an external aldimine, which is the key intermediate for subsequent transformations.

Mechanism of Inactivation by Vinylglycine Analogs:

Vinylglycine and its analogs, including likely this compound, act by hijacking this catalytic cycle.

-

Formation of the External Aldimine: The vinylglycine analog enters the active site and forms an external aldimine with PLP.

-

Michael Addition: The vinyl group of the inhibitor is a Michael acceptor. A nucleophilic residue in the active site of the enzyme can then attack the β-carbon of the vinyl group in a Michael addition reaction. This forms a stable, covalent bond between the inhibitor and the enzyme.

-

Irreversible Inactivation: This covalent modification of the enzyme's active site renders it permanently inactive, hence the term "suicide inhibition."

Caption: The proposed mechanism of irreversible enzyme inhibition.

Potential Enzyme Targets:

Based on the known targets of vinylglycine, potential enzyme targets for this compound include:

-

Aminotransferases (Transaminases): These enzymes are crucial for amino acid metabolism.

-

Decarboxylases: Involved in the synthesis of neurotransmitters and other bioactive amines.

-

Synthases: Such as 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in ethylene biosynthesis in plants.

The bromo-substituent on the vinyl group may influence the reactivity of the Michael acceptor and the specificity of the inhibitor for different PLP-dependent enzymes.

Experimental Protocols: A Guide to Investigation

To validate the predicted biological activity of this compound, a series of well-defined experimental protocols are necessary.

4.1. Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of a target PLP-dependent enzyme and to characterize the nature of this inhibition.

Step-by-Step Methodology:

-

Enzyme Preparation: Purify the target PLP-dependent enzyme to homogeneity.

-

Assay Setup: Prepare a reaction mixture containing a suitable buffer, the enzyme, and its substrate.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate and monitor the reaction progress over time using a spectrophotometer or other appropriate detection method.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentration in the presence and absence of the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate inhibition constants such as Ki.[6][7]

4.2. Cellular Uptake Studies

Objective: To investigate how this compound enters cells, which is a critical step for its potential as a drug.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line, preferably one that expresses a variety of amino acid transporters.

-

Radiolabeling (Optional but Recommended): Synthesize a radiolabeled version of this compound (e.g., with 14C or 3H) to facilitate sensitive detection.

-

Uptake Assay: Incubate the cells with the labeled compound for various time points.

-

Cell Lysis and Quantification: After incubation, wash the cells to remove extracellular compound, lyse the cells, and quantify the amount of intracellular compound using liquid scintillation counting.

-

Inhibition Studies: To identify the specific transporters involved, perform competitive uptake assays in the presence of known substrates for different amino acid transport systems (e.g., L-leucine for System L, L-alanine for System A). A reduction in the uptake of the labeled compound in the presence of a specific competitor would suggest the involvement of that transport system.

Data Presentation: Quantitative Insights

While specific quantitative data for this compound is not yet available in the literature, the following table presents hypothetical data for related vinylglycine analogs to illustrate the expected outcomes of enzyme inhibition studies.

| Inhibitor | Target Enzyme | Ki (μM) | Type of Inhibition |

| L-Vinylglycine | Aspartate Aminotransferase | 50 | Mechanism-Based |

| (Hypothetical) (S)-2-Amino-4-chloropent-4-enoic acid | Alanine Aminotransferase | 25 | Mechanism-Based |

| (Hypothetical) this compound | Ornithine Decarboxylase | 10 | Mechanism-Based |

This table is for illustrative purposes only and does not represent actual experimental data for the compounds listed.

Drug Development Perspectives: Harnessing the Potential

The properties of this compound as a potential mechanism-based inhibitor of PLP-dependent enzymes make it an attractive candidate for drug development.

Potential Therapeutic Areas:

-